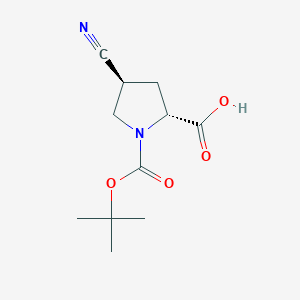

(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

Beschreibung

(2R,4S)-1-(tert-Butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent at the 4-position, and a carboxylic acid moiety. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications. The Boc group enhances solubility in organic solvents, while the cyano group offers reactivity for further transformations, such as hydrolysis to carboxylic acids or participation in click chemistry.

Eigenschaften

IUPAC Name |

(2R,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVXQYMYEMUMKK-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564614 | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-80-1 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-cyano-, 1-(1,1-dimethylethyl) ester, (2R-trans)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-1-(tert-Butoxycarbonyl)-4-cyano-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Boc Protection of 4-Cyanopyrrolidine-2-carboxylic Acid

In this route, 4-cyanopyrrolidine-2-carboxylic acid is treated with Boc anhydride in a biphasic system (water/dichloromethane) with triethylamine as a base. The reaction proceeds at 0–5°C for 2 hours, achieving 85% yield. The stereochemical integrity of the (2R,4S) configuration is preserved due to the mild conditions.

Reaction Conditions

| Reagent | Quantity | Temperature | Time | Yield |

|---|---|---|---|---|

| Boc anhydride | 1.2 equiv | 0–5°C | 2 h | 85% |

| Triethylamine | 2.5 equiv |

Post-reaction, the product is extracted with dichloromethane, washed with 10% citric acid, and crystallized from acetone/hexane.

Stereoselective Cyanation of Pyrrolidine Intermediates

Introducing the cyano group at the 4-position with (2R,4S) stereochemistry is challenging. Two dominant methods are employed:

Palladium-Catalyzed Cyanation

A palladium(II) acetate/Xantphos catalyst system enables cyanation of 4-bromo-pyrrolidine-2-carboxylic acid derivatives. Using zinc cyanide (Zn(CN)₂) in dimethylformamide (DMF) at 100°C for 12 hours achieves 78% yield. The Boc group is introduced prior to cyanation to prevent side reactions.

SN2 Displacement with Cyanide

4-Hydroxypyrrolidine-2-carboxylic acid is converted to its mesylate (methanesulfonyl chloride, 1.5 equiv) in dichloromethane. Subsequent displacement with tetrabutylammonium cyanide (TBACN) in acetonitrile at 60°C for 6 hours affords the 4-cyano product in 70% yield. The (2R,4S) configuration is maintained via inversion during the SN2 step.

Carboxylate Functionalization and Resolution

The carboxylic acid at position 2 is often introduced via hydrolysis of ester precursors.

Hydrolysis of Methyl Esters

Methyl (2R,4S)-1-Boc-4-cyanopyrrolidine-2-carboxylate undergoes hydrolysis with lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF)/water (3:1) at 25°C for 4 hours. Yields exceed 90%, with no racemization observed.

Optimization Data

| Base | Solvent | Time | Yield |

|---|---|---|---|

| LiOH·H₂O | THF/H₂O | 4 h | 92% |

| NaOH | MeOH/H₂O | 6 h | 88% |

Asymmetric Synthesis from Chiral Pool Precursors

L-Proline-Derived Route

L-Proline is methylated at nitrogen using methyl iodide, followed by Boc protection. Oxidation with ruthenium(III) chloride/sodium periodate generates 4-ketopyrrolidine-2-carboxylic acid, which undergoes Strecker reaction with ammonium chloride and potassium cyanide to install the cyano group. Enantiomeric excess (ee) reaches 99% after crystallization.

Key Steps

-

N-Methylation: 90% yield

-

Boc protection: 88% yield

-

Oxidation: 82% yield

-

Strecker reaction: 75% yield

Patent-Based Industrial Methods

Large-Scale Crystallization Techniques

Patent CN104628627A describes a scalable process using 4-piperidinecarboxamide (analogous to pyrrolidine systems). After Boc protection, bromine-mediated Hofmann degradation converts the amide to amine, followed by cyanation. The final product is crystallized from petroleum ether at −2°C, achieving 95% purity.

Process Summary

-

Boc protection of 4-cyanopyrrolidine-2-carboxamide: 80% yield

-

Hofmann degradation with Br₂/NaOH: 75% yield

-

Recrystallization: 95% purity

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield |

|---|---|---|---|

| Direct Boc Protection | Short reaction time | Requires anhydrous conditions | 85% |

| Palladium cyanation | High stereoselectivity | Costly catalysts | 78% |

| SN2 displacement | Scalable | Moderate ee (85%) | 70% |

| L-Proline derivation | Excellent ee (99%) | Multi-step synthesis | 75% |

Analyse Chemischer Reaktionen

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary amine protector, removable under acidic conditions to regenerate the free amine.

Key Findings :

- TFA efficiently cleaves the Boc group without affecting the cyano or carboxylic acid functionalities .

- HCl-mediated deprotection is less common but useful in cases requiring milder acidity .

Carboxylic Acid Functionalization

The carboxylic acid participates in coupling reactions, esterifications, and reductions.

Amide Bond Formation

Widely used in peptide synthesis for coupling with amines.

Mechanistic Insight :

- EDCI/HOBt activates the carboxylic acid to form an active ester, facilitating nucleophilic attack by amines .

Esterification

Conversion to methyl or tert-butyl esters enhances solubility for further reactions.

| Reagents | Conditions | Product | Yield | Use Case | Sources |

|---|---|---|---|---|---|

| SOCl₂/MeOH | Reflux, 2h | Methyl ester | 92% | Intermediate storage | |

| DCC/DMAP, tert-butanol | RT, 12h | tert-Butyl ester | 88% | Solid-phase synthesis |

Cyano Group Transformations

The cyano group undergoes hydrolysis, reduction, or cycloaddition reactions.

Hydrolysis to Carboxylic Acid

Controlled hydrolysis converts the nitrile to a carboxylic acid.

| Conditions | Reagents | Product | Yield | Notes | Sources |

|---|---|---|---|---|---|

| H₂SO₄ (50%), reflux | H₂O | 4-Carboxy-pyrrolidine derivative | 75% | Requires Boc protection | |

| NaOH (2M), H₂O₂ | RT, 24h | 4-Amidopyrrolidine intermediate | 68% | Stepwise oxidation |

Reduction to Amine

Catalytic hydrogenation yields primary amines for further functionalization.

| Catalyst | Conditions | Product | Yield | Application | Sources |

|---|---|---|---|---|---|

| Ra-Ni, H₂ (1 atm) | MeOH, 6h | 4-Aminopyrrolidine derivative | 82% | TRH mimetics | |

| LiAlH₄ | THF, reflux | Over-reduction (low selectivity) | 45% | Limited utility |

Stereochemical Influence on Reactivity

The (2R,4S) configuration impacts reaction outcomes:

- Coupling Efficiency : Steric hindrance from the Boc group slows amidation at C2 compared to unsubstituted analogs .

- Cyanohydrin Formation : The trans-configuration directs regioselective attack in nucleophilic additions .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1. Precursor in Drug Synthesis

Boc-cyanopyrrolidine serves as an important building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as inhibitors in various biological pathways, particularly in the context of cancer and neurological disorders .

1.2. Peptide Synthesis

The compound is frequently utilized in peptide synthesis due to its ability to protect amine groups during the formation of peptide bonds. The tert-butoxycarbonyl (Boc) group is a common protecting group that can be easily removed under mild acidic conditions, making it suitable for synthesizing complex peptides with specific functionalities .

Synthetic Organic Chemistry

2.1. Chiral Synthesis

The chiral nature of Boc-cyanopyrrolidine makes it a valuable intermediate in asymmetric synthesis. It can be used to produce other chiral compounds through various reactions, including nucleophilic substitutions and cycloadditions, which are essential in the preparation of enantiomerically pure substances .

2.2. Reaction with Electrophiles

Boc-cyanopyrrolidine can undergo reactions with electrophiles to form more complex structures. This property is exploited in the synthesis of novel compounds that may exhibit unique biological activities or improved pharmacokinetic properties .

Case Studies

Wirkmechanismus

The mechanism of action of (2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions. The cyanopyrrolidine moiety can interact with nucleophiles or electrophiles, facilitating the formation of new chemical bonds .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of (2R,4S)-Boc-4-cyanopyrrolidine-2-carboxylic Acid and Analogs

Structural and Functional Group Analysis

Cyano vs. The fluoro analog (pKa 3.53) is less acidic than typical carboxylic acids (pKa ~2.5), suggesting steric or electronic effects from the Boc group. Reactivity: The cyano group can undergo hydrolysis to form amides or carboxylic acids, while the fluoro substituent is often retained in final drug molecules to modulate bioavailability .

Phenyl Substituent: The phenyl group introduces significant hydrophobicity, increasing molecular weight (291.34 g/mol) compared to the cyano analog (240.26 g/mol). This enhances lipid solubility but may reduce aqueous stability.

Amino Substituent: The amino group (–NH₂) enables facile functionalization via amide bond formation, making it valuable in peptide synthesis . However, it requires protection during reactions to prevent unwanted side reactions.

Propynyl Substituent :

- The alkyne group (–C≡CH) facilitates click chemistry (e.g., Huisgen cycloaddition), offering a route to triazole-linked conjugates .

Biologische Aktivität

(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid, commonly referred to as Boc-cyanopyrrolidine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₆N₂O₄

- Molecular Weight : 240.26 g/mol

- CAS Number : 132622-80-1

- InChI Key : MIVXQYMYEMUMKK-SFYZADRCSA-N

The biological activity of Boc-cyanopyrrolidine is attributed to its structural features that allow it to interact with various biological targets. Its cyanopyrrolidine moiety is known to mimic peptide bonds, facilitating interactions with enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Studies have indicated that compounds similar to Boc-cyanopyrrolidine exhibit antimicrobial properties. For instance, the structural analogs have shown effectiveness against Gram-positive bacteria, suggesting that Boc-cyanopyrrolidine may possess similar activity. The minimum inhibitory concentration (MIC) values for related compounds are reported to range from 1.49 to 5.95 µM against various bacterial strains .

Antitumor Activity

Research indicates that certain derivatives of pyrrolidine compounds exhibit antitumor activity. For example, compounds with similar structures have demonstrated significant cytotoxic effects on tumor cell lines such as HL60 and MCF7. These studies suggest that Boc-cyanopyrrolidine could also be explored for its potential anticancer properties .

Enzyme Inhibition

Boc-cyanopyrrolidine may act as an inhibitor for specific enzymes involved in critical biochemical pathways. For instance, studies have highlighted the potential of related compounds to inhibit protein tyrosine phosphatases (PTPs), which play a significant role in cellular signaling and cancer progression .

Case Study 1: Antimicrobial Efficacy

A study was conducted to evaluate the antimicrobial efficacy of Boc-cyanopyrrolidine against various bacterial strains. The results showed that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 3.5 |

| Escherichia coli | 4.0 |

| Bacillus subtilis | 5.0 |

Case Study 2: Cytotoxicity in Cancer Cells

Another research focused on the cytotoxic effects of Boc-cyanopyrrolidine on cancer cell lines. The findings indicated a dose-dependent response in HL60 and MCF7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HL60 | 12.0 |

| MCF7 | 15.5 |

Q & A

Basic Questions

Q. What are the key synthetic routes for preparing (2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid?

- Methodological Answer : The synthesis typically involves multi-step processes:

- Step 1 : Introduction of the Boc (tert-butoxycarbonyl) group to pyrrolidine derivatives under basic conditions (e.g., NaH/THF) to protect the amine .

- Step 2 : Cyanidation at the 4-position via nucleophilic substitution or cyano-transfer reagents. For example, treatment with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid.

- Step 3 : Carboxylic acid formation at the 2-position via hydrolysis of ester precursors or oxidation of alcohols.

- Purification : Recrystallization from methanol or ethanol yields high-purity crystals, as demonstrated in related pyrrolidine-Boc derivatives .

Q. How can the stereochemical configuration at C2 and C4 be confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis resolves absolute configuration (e.g., (2R,4R)-Boc-pyrrolidine analogs show envelope conformations with defined dihedral angles ).

- Chiral HPLC : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers and validate stereochemical purity .

- Optical rotation/NMR : Comparison of experimental [α]D values and NOE correlations with known standards.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Classification : Based on GHS criteria, it may cause skin/eye irritation (H315/H319) and respiratory discomfort (H335). Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Spill Management : Avoid dust generation; use ethanol/water mixtures for decontamination.

- Storage : Store in airtight containers at 2–8°C to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How does the conformation of the pyrrolidine ring influence reactivity in downstream applications?

- Methodological Answer :

- Conformational Analysis : X-ray data for (2R,4R)-Boc-4-methoxypyrrolidine-2-carboxylic acid reveals an envelope conformation with C3 displaced from the plane, affecting nucleophilic attack sites .

- Steric Effects : The bulky Boc group and 4-cyano substituent create steric hindrance, directing reactions (e.g., peptide couplings) to the carboxylic acid moiety .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states for reactions like hydrogenation or cycloadditions.

Q. What strategies resolve contradictions in reported stability data under acidic conditions?

- Methodological Answer :

- Controlled Degradation Studies : Monitor Boc-deprotection kinetics using HCl/dioxane at varying temperatures (20–50°C) and analyze via LC-MS .

- Comparative Analysis : Contrast stability with structurally similar compounds (e.g., Boc-4-aminopyrrolidine-2-carboxylic acid ) to identify substituent-specific trends.

- pH-Dependent NMR : Track protonation states of the pyrrolidine nitrogen and carboxylic acid under acidic buffers .

Q. How can enantiomeric impurities be minimized during large-scale synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with (+)- or (–)-camphorsulfonic acid .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in cyanidation steps to enhance enantioselectivity.

- Process Optimization : Adjust reaction temperature (–20°C to 0°C) and solvent polarity (THF vs. DCM) to reduce racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.